molecular formula C₄H₃D₇O B1144913 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol CAS No. 1219804-53-1

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol

Cat. No.: B1144913
CAS No.: 1219804-53-1
M. Wt: 81.16
InChI Key:
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Description

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol, also known as this compound, is a useful research compound. Its molecular formula is C₄H₃D₇O and its molecular weight is 81.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Carcinogenic and Mutagenic Effects: Studies on higher alcohols, including 2-methyl-1-propylic alcohol, have demonstrated their carcinogenic and mutagenic effects. These substances are found in alcoholic drinks, cosmetics, and other luxury items, and their widespread use by the chemical industry suggests the need for establishing limitations on their concentrations in consumer products to mitigate work- and industry-related cancer risks (Gibel, Lohs, Wildner, & Schramm, 1974).

  • Activity in the Methyl Coenzyme M Reductase System: The modification of coenzyme M analogues, including propyl-coenzyme M, has been studied in the context of the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum. This research has implications for understanding the metabolic pathways in microorganisms (Gunsalus, Romesser, & Wolfe, 1978).

  • Bio-Diesel and Bio-Lubricant Synthesis: The transesterification of vegetable oil with lower and higher alcohols, such as n-propanol, for the synthesis of bio-diesel and bio-lubricants has been investigated. This research is significant for the development of sustainable energy sources (Bokade & Yadav, 2007).

  • Intramolecular Hydrogen Atom Abstraction: The study of intramolecular hydrogen atom abstraction in compounds like 1-bromo-2-methyl-2-propyl ether derivatives of alcohols has implications for chemical synthesis and manipulation of molecular structures (Bruncková, Crich, & Yao, 1994).

  • Isomerization and Dehydration Studies: Research on Fe+-mediated isomerization and dehydration of n-propyl and isopropyl alcohols has provided insights into the structural details and reaction mechanisms of these processes, important for understanding chemical reactions involving alcohols (Trage, Schröder, & Schwarz, 2003).

Mechanism of Action

The mechanism of action of “2-Methyl-d3-propyl-2,3,3,3-d4 alcohol” would depend on its specific use. In general, deuterium-labelled compounds are often used in studies to trace the reaction pathway or to study the metabolism of similar non-labelled compounds .

Future Directions

The use of deuterium-labelled compounds like “2-Methyl-d3-propyl-2,3,3,3-d4 alcohol” is a growing field, particularly in areas such as drug development and metabolic research . These compounds can provide valuable insights into the mechanisms of chemical reactions and biological processes.

Properties

IUPAC Name

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEKIIBDNHEJCQ-UAVYNJCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CO)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678662
Record name 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219804-53-1
Record name 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.